molecular formula C7H6BrF2NO B8250800 3-Bromo-2-(difluoromethyl)-6-methoxypyridine

3-Bromo-2-(difluoromethyl)-6-methoxypyridine

Cat. No.: B8250800
M. Wt: 238.03 g/mol
InChI Key: XGMSGJOZUBCQCE-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-6-methoxypyridine is a chemical compound with the molecular formula C7H5BrF2NO It is a pyridine derivative that contains bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-6-methoxypyridine typically involves the bromination of 2-(difluoromethyl)-6-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-6-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of advanced materials, such as polymers or electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity for its targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-6-(difluoromethyl)pyridine
  • 3-Bromo-4-(difluoromethyl)pyridine

Uniqueness

3-Bromo-2-(difluoromethyl)-6-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group can enhance the compound’s solubility and stability, while the difluoromethyl group can influence its electronic properties and reactivity.

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-12-5-3-2-4(8)6(11-5)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSGJOZUBCQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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